3-(6-Methoxy-3-pyridinyl)propanoic acid
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Overview
Description
3-(6-Methoxy-3-pyridinyl)propanoic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of pyridine, characterized by a methoxy group at the 6-position and a propanoic acid group at the 3-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-3-pyridinyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which serves as the core structure.
Alkylation: The 6-methoxypyridine undergoes alkylation with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to introduce the propanoic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3-pyridinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(6-hydroxy-3-pyridinyl)propanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(6-methoxy-3-pyridinyl)propanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 3-(6-Hydroxy-3-pyridinyl)propanoic acid
Reduction: 3-(6-Methoxy-3-pyridinyl)propanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Methoxy-3-pyridinyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-pyridinyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical pathways.
Pathways Involved: It may affect pathways related to inflammation, cell signaling, and metabolic processes, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-(6-Hydroxy-3-pyridinyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different biological activities.
3-(6-Amino-3-pyridinyl)propanoic acid:
Uniqueness
3-(6-Methoxy-3-pyridinyl)propanoic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMBNIMMCMCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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